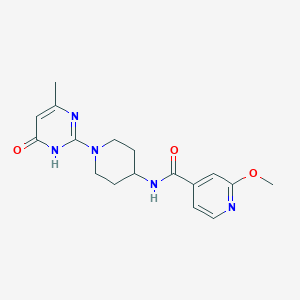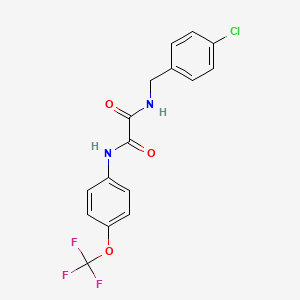
5-Phenoxypyrimidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenoxy-1H-pyrimidine-2-thione is a derivative of pyrimidinone, a class of compounds known for their wide spectrum of biological activities such as anti-tumor, anti-fungal, anti-inflammatory, and anti-bacterial properties . Pyrimidines play a vital role in many biological processes as their ring system is present in several vitamins, coenzymes, and nucleic acids .
Synthesis Analysis
The synthesis of pyrimidinone derivatives, including 5-Phenoxy-1H-pyrimidine-2-thione, often involves the use of chalcones as starting compounds. These chalcones undergo cyclization upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .Molecular Structure Analysis
The molecular structure of 5-Phenoxy-1H-pyrimidine-2-thione and similar compounds has been investigated using various spectroscopic methods, including UV, IR, 1H NMR, and Mass spectral analysis . Computational tools have also been used to predict the molecular and electronic behavior of these compounds .Aplicaciones Científicas De Investigación
Antibacterial Agents and Chemical Synthesis
5-Phenoxy-1H-pyrimidine-2-thione derivatives are explored for their potential in creating antibacterial agents. Roth, Strelitz, and Rauckman (1980) developed a new route to 5-(p-hydroxybenzyl)pyrimidines, leading to the preparation of trimethoprim, a broad-spectrum antibacterial agent, showcasing the compound's relevance in synthesizing medically significant molecules Roth, Strelitz, & Rauckman, 1980.
Biological Applications
In the realm of biochemistry, pyrimidine derivatives, including 5-Phenoxy-1H-pyrimidine-2-thione, are used to study cellular processes and create fluorescent probes for biothiol and thiophenol detection. Xie et al. (2017) demonstrated the utility of diversified pyrimidine moieties as unique recognition units for thiols, enabling the visualization of biothiol fluctuations in living cells and animals, indicating the compound's utility in elucidating specific pathophysiological processes Xie et al., 2017.
Analytical Chemistry Applications
5-Phenoxy-1H-pyrimidine-2-thione and its derivatives are also significant in analytical chemistry for the development of probes and sensors. Puffer et al. (2009) investigated 5-fluoro pyrimidines to probe DNA and RNA secondary structures using 1D 19F NMR spectroscopy, demonstrating that these compounds can be applied for NMR-based nucleic acid secondary structure evaluation without significantly affecting the equilibrium characteristics of bistable DNA and RNA oligonucleotides Puffer et al., 2009.
Mecanismo De Acción
The mechanism of action of pyrimidine-based anti-inflammatory agents, including 5-Phenoxy-1H-pyrimidine-2-thione, is generally associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes. Like other NSAIDs, these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Direcciones Futuras
The future directions in the research of 5-Phenoxy-1H-pyrimidine-2-thione and similar compounds could involve further exploration of their biological applications, such as anti-microbial and cytotoxic activities . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
5-phenoxy-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c14-10-11-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-7H,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFJZNJBHKEFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CNC(=S)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate](/img/structure/B2772068.png)
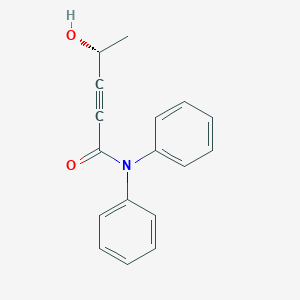
![4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine](/img/structure/B2772071.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2772072.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide](/img/structure/B2772074.png)

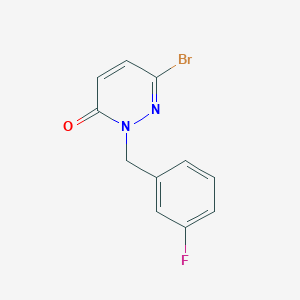
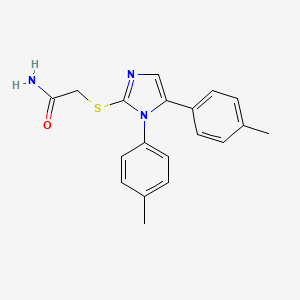
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol](/img/structure/B2772082.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2772086.png)
